molecular formula C27H24N4O3 B572119 quassidine B CAS No. 1207862-37-0

quassidine B

Cat. No. B572119
CAS RN: 1207862-37-0
M. Wt: 452.514
InChI Key: WVRVQNNTQSYWRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quassidine B and similar compounds has been a topic of research. For example, quassidines I and J, two pairs of new bis-β-carboline alkaloid enantiomers, were isolated from the stems of Picrasma quassioides . Their structures were determined by the analysis of spectroscopic data, including HRESIMS and 2D NMR, and confirmed by single-crystal X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of quassidine B was determined by the analysis of spectroscopic data, including HRESIMS and 2D NMR, and confirmed by single-crystal X-ray diffraction analysis .


Physical And Chemical Properties Analysis

Quassidine B has a molecular weight of 452.5 g/mol, an XLogP3-AA of 4.2, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 . Its exact mass is 452.18484064 g/mol, and its monoisotopic mass is also 452.18484064 g/mol . The topological polar surface area is 96 Ų, and it has a heavy atom count of 34 .

Scientific Research Applications

  • Cytotoxicity Against Cancer Cell Lines : Quassidines, including Quassidine B, have shown potent cytotoxicity against various cancer cell lines. For example, (±)-Quassidines I and J, bis-β-carboline alkaloid enantiomers isolated from Picrasma quassioides, displayed significant cytotoxicity against human cervical HeLa and gastric MKN-28 cancer cell lines (Jiao et al., 2015).

  • Anti-inflammatory Activity : Quassidines have been evaluated for their anti-inflammatory activities. Quassidine A showed weak activity in this regard (Jiao et al., 2010). Moreover, quassidines E-H isolated from Picrasma quassioides showed potent inhibitory activity on the production of inflammatory cytokines in mouse monocyte-macrophage cells (Jiao et al., 2011).

  • Nanoemulsions and Liposomes for Drug Delivery : In the context of Brucea javanica oil, which includes quassinoids, there has been significant interest in developing drug delivery vehicles like nanoemulsions and liposomes. These strategies aim to encapsulate BJO and its components, including quassinoids, for improved application in treating various diseases, including cancer and inflammatory diseases (Yoon et al., 2020).

  • Monoamine Oxidase Inhibition : Quassidine B and related compounds have been studied for their potential in treating mood disorders. For instance, compounds from Rhodiola rosea L., which include quassinoids, showed inhibitory activity against monoamine oxidases, enzymes linked to mood disorders (van Diermen et al., 2009).

  • Comprehensive Profiling and Characterization : Studies have been conducted for the comprehensive profiling of quassinoids, including quassidine B, in Brucea javanica seeds. This research contributes significantly to understanding the chemical composition and potential pharmacological applications of these compounds (Tan et al., 2015).

  • Antileishmanial Activity : Quassin, a compound related to quassidine B, has been characterized for its in vitro antileishmanial activity. It showed effectiveness in controlling intracellular parasitic load and modulating immune responses in host macrophages (Bhattacharjee et al., 2008).

  • Reproductive Health Effects : Quassin and related quassinoids have been investigated for their impact on male reproductive health, showing significant effects on sperm characteristics and reproductive hormones (Obembe et al., 2014).

Mechanism of Action

Target of Action

Quassidine B, an alkaloid isolated from the stems of Picrasma quassioides , primarily targets the type III effector Xanthomonas outer protein Q (XopQ) . XopQ is a protein involved in bacterial infections, and inhibiting it can potentially lead to the development of novel antibacterial drugs .

Mode of Action

Quassidine B interacts with its target, XopQ, by binding to it . This interaction is characterized by a strong binding affinity, as evidenced by the compound’s excellent binding energy . The binding of Quassidine B to XopQ results in the inhibition of the protein, thereby potentially preventing bacterial infections .

Biochemical Pathways

It is known that the compound’s action on xopq can disrupt the normal functioning of this protein, which plays a crucial role in bacterial infections

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Quassidine B have been analyzed computationally . The compound was found to qualify most of the drug-likeness rules and exhibited excellent bioavailability scores compared to Streptomycin, a reference standard drug . This suggests that Quassidine B has favorable pharmacokinetic properties that could potentially make it a good candidate for drug development .

Result of Action

The binding of Quassidine B to XopQ results in the inhibition of this protein . This action could potentially prevent bacterial infections, thereby demonstrating the compound’s antibacterial activity . Further in vitro and in vivo studies are needed to confirm the therapeutic potential of quassidine b in controlling bacterial infections .

properties

IUPAC Name

3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,20,30-32H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRVQNNTQSYWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(C4=NC=CC5=C4NC6=CC=CC=C56)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

quassidine B

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